molecular formula C8H9BrN2 B12080438 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12080438
M. Wt: 213.07 g/mol
InChI Key: QKFNUFGCDVJHNW-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile (molecular formula: C₈H₉BrN₂) is a brominated pyrrole derivative featuring a nitrile group at the 2-position and an isopropyl substituent at the 1-position. Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their heterocyclic aromatic structure, which enables diverse reactivity and binding interactions. Structural characterization of such molecules often employs crystallographic tools like the SHELX software suite .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-1-propan-2-ylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H9BrN2/c1-6(2)11-5-7(9)3-8(11)4-10/h3,5-6H,1-2H3

InChI Key

QKFNUFGCDVJHNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C1C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrrole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-1-isopropyl-1H-pyrrole-2-carbonitrile derivative .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile serves as a crucial building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases. Its unique molecular structure allows it to interact with specific biological targets, potentially modulating various pathways.

Case Study: Antiviral Activity
Research indicates that pyrrole derivatives exhibit significant antiviral properties. A study highlighted that compounds structurally similar to this pyrrole derivative showed effectiveness against viruses like HIV and herpes simplex virus (HSV). Although specific data on this compound is limited, its structural similarities suggest potential efficacy against viral infections .

Materials Science

This compound is explored for its potential in creating novel materials with unique electronic and optical properties. The presence of both bromine and isopropyl groups contributes to its distinct electronic characteristics, making it suitable for applications in organic electronics and photonic devices.

Biological Studies

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile acts as a probe in biological studies due to its ability to interact with various biomolecules. Its reactivity allows researchers to investigate biological pathways and molecular interactions.

Case Study: Antibacterial Activity
Pyrrole derivatives have been extensively studied for their antibacterial properties. Compounds with similar structures have shown activity against various bacterial strains. For instance, modifications in the pyrrole structure can enhance antibacterial effects, indicating that this compound may also possess such properties .

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can be influenced by its structural components. The following table summarizes key structural features and their corresponding biological activities in related compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-1-methylpyrroleMethyl group instead of isopropylAntiviral and antibacterial
3-Bromo-1H-pyrroleBromine at position 3Varies; potential activity
4-Chloro-1H-pyrroleChlorine instead of bromineDifferent reactivity
5-Amino-1H-pyrroleAmino group at position 5Enhanced solubility

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional and structural similarities with other nitrile-containing heterocycles. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents/Ring System Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile C₈H₉BrN₂ Pyrrole ring, Br (C4), CN (C2), isopropyl (N1) N/A N/A
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) C₁₇H₁₄N₂O₂ Chromene ring, CN (C3), NH₂ (C2), OH (C5), 4-methylphenyl (C4) 223–227 3,464 (NH₂), 2,204 (CN), 1,645 (=CH–CN)
2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L) C₁₆H₁₁BrN₂O₂ Chromene ring, CN (C3), NH₂ (C2), OH (C5), 3-bromophenyl (C4) N/A 3,317 (OH), 2,204 (CN)
Key Observations:

Ring System Differences: The target compound features a pyrrole ring, whereas 1E and 1L are based on a chromene ring (benzopyran derivative). Pyrroles exhibit aromaticity with lone-pair delocalization, while chromenes combine aromatic and non-aromatic (pyran) regions, affecting electronic properties and reactivity . The nitrile group in all three compounds enhances dipole interactions and serves as a hydrogen-bond acceptor.

The isopropyl group in the target compound introduces steric bulk, which may hinder crystallization compared to the planar aryl groups in 1E and 1L .

Thermal Stability :

  • Compound 1E exhibits a defined melting range (223–227°C), suggesting higher crystallinity compared to the target compound, for which thermal data are unavailable.

Challenges in Characterization

Crystallographic refinement programs like SHELXL are critical for resolving structures of such compounds, particularly when steric hindrance (e.g., from the isopropyl group) complicates diffraction analysis . However, public data for 4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile remain sparse compared to well-documented chromene derivatives like 1E and 1L .

Biological Activity

4-Bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative characterized by its unique structure, which includes a bromine atom, an isopropyl group, and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research.

  • Molecular Formula : C_10H_10BrN_3
  • Molar Mass : Approximately 217.06 g/mol
  • Structure Features : The presence of the bromine atom and cyano group enhances its reactivity, making it a candidate for various chemical applications.

Antiviral Activity

Research indicates that pyrrole derivatives, including 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile, exhibit significant antiviral properties. A study highlighted the effectiveness of certain pyrrole compounds against viruses such as HIV and herpes simplex virus (HSV). Although specific data on 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile is limited, structural similarities with known antiviral agents suggest potential efficacy against viral infections.

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have been explored extensively. Compounds with similar structures have shown activity against various bacterial strains. For instance, studies have demonstrated that modifications in the pyrrole structure can lead to enhanced antibacterial effects, indicating that 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile may also possess such properties.

Structure-Activity Relationship (SAR)

The biological activity of 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile can be influenced by its structural components. The following table summarizes key structural features and their corresponding biological activities in related compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-1-methylpyrroleMethyl group instead of isopropylAntiviral and antibacterial
3-Bromo-1H-pyrroleBromine at position 3Varies; potential activity
4-Chloro-1H-pyrroleChlorine instead of bromineDifferent reactivity
5-Amino-1H-pyrroleAmino group at position 5Enhanced solubility

The unique substitution pattern of 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile contributes to its distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Case Studies

Several studies have investigated the biological activities of pyrrole derivatives:

  • Antiviral Efficacy : A study focusing on N-Heterocycles reported significant antiviral activity for compounds structurally similar to pyrroles against various viral strains, indicating that modifications in the pyrrole structure can lead to enhanced efficacy against viruses like HIV and HSV .
  • Antibacterial Studies : Research on polysubstituted pyrrolopyrimidines demonstrated promising results as inhibitors of Trypanosoma brucei, suggesting that similar structural features in 4-bromo-1-isopropyl-1H-pyrrole-2-carbonitrile could yield effective antibacterial agents .

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